D-Phenyl alanine

Descripción general

Descripción

D-Phenylalanine: is an enantiomer of phenylalanine, an essential aromatic amino acid. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during biosynthesis. D-Phenylalanine is known for its role in various biochemical processes and its potential therapeutic applications. It is structurally similar to L-phenylalanine but differs in its spatial configuration, which affects its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Phenylalanine can be synthesized through several methods. One common approach is the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis. This method involves the use of a recirculating packed-bed reactor, which enhances the resolution efficiency and yields optically pure D-phenylalanine .

Industrial Production Methods: The industrial production of D-phenylalanine often involves biocatalytic processes using engineered phenylalanine ammonia-lyases. These enzymes are tailored to convert specific substrates into D-phenylalanine with high enantiomeric excess and yield. The process is scalable and can be optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: D-Phenylalanine undergoes various chemical reactions, including:

Oxidation: D-Phenylalanine can be oxidized to form phenylpyruvic acid.

Reduction: It can be reduced to form phenylalaninol.

Substitution: D-Phenylalanine can participate in substitution reactions, where the amino or carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Phenylpyruvic acid.

Reduction: Phenylalaninol.

Substitution: Various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

D-Phenylalanine has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other complex molecules.

Biology: D-Phenylalanine is studied for its role in enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including pain management and treatment of depression.

Mecanismo De Acción

D-Phenylalanine exerts its effects primarily by inhibiting the enzymes responsible for the degradation of endorphins, such as carboxypeptidase A. This inhibition leads to increased levels of endorphins, which are natural pain-relieving compounds in the body. Additionally, D-phenylalanine can be converted to L-phenylalanine in the body, which is then used in the biosynthesis of neurotransmitters like dopamine and norepinephrine .

Comparación Con Compuestos Similares

L-Phenylalanine: The L-enantiomer of phenylalanine, which is incorporated into proteins and is a precursor for neurotransmitters.

Diphenylalanine: An unnatural amino acid used in the synthesis of pseudopeptide analogues and enzyme inhibitors.

Uniqueness: D-Phenylalanine is unique due to its specific spatial configuration, which allows it to inhibit certain enzymes and enhance endorphin levels. Unlike L-phenylalanine, it is not incorporated into proteins but has distinct therapeutic properties, particularly in pain management and mood regulation.

Actividad Biológica

D-Phenylalanine (DPA) is a non-proteinogenic amino acid that has garnered attention for its potential therapeutic applications, particularly in the modulation of pain and mood disorders. It is an enantiomer of L-phenylalanine and has distinct biological activities, primarily attributed to its role as an inhibitor of enkephalinase, an enzyme that breaks down endorphins. This article explores the biological activity of D-phenylalanine, including its mechanisms of action, therapeutic implications, and relevant research findings.

Enkephalinase Inhibition

D-Phenylalanine acts as an inhibitor of enkephalinase, which is responsible for the degradation of endogenous opioid peptides such as enkephalins. By inhibiting this enzyme, DPA can increase the levels of enkephalins in the brain, potentially enhancing analgesic effects and mood stabilization. This mechanism has been proposed to be beneficial in treating conditions like chronic pain and depression .

Dopaminergic Modulation

Recent studies suggest that D-phenylalanine may influence dopamine release in the brain. In a study involving alcoholic mice, administration of DPA led to increased levels of endorphins and altered alcohol-seeking behavior, suggesting a role in reward pathways . The combination of DPA with N-acetyl-L-cysteine (NAC) has been hypothesized to synergistically enhance dopamine stability, further supporting its potential in addressing Reward Deficiency Syndrome (RDS) .

Chronic Pain Management

D-Phenylalanine has been proposed as a treatment for chronic pain due to its ability to inhibit enkephalin degradation. However, clinical evidence remains mixed. Some studies have suggested positive outcomes, while others indicate no significant difference compared to placebo . The lack of recent randomized controlled trials highlights the need for further investigation into its efficacy and safety.

Case Study: Reward Deficiency Syndrome

A notable study examined the effects of D-phenylalanine in C57/blk mice with alcohol dependence. Over 18 days, those administered DPA exhibited increased endorphin levels in the pituitary and striatum, leading to a significant reduction in alcohol consumption . This suggests a potential application for DPA in treating addiction-related disorders.

Synthesis and Biotransformation Studies

Recent advancements have also focused on the synthesis of D-phenylalanine through enzymatic pathways. A tri-enzymatic cascade reaction was developed to convert L-phenylalanine into DPA efficiently . This method not only enhances production rates but also opens avenues for exploring its derivatives in therapeutic contexts.

| Study | Findings | Implications |

|---|---|---|

| Alcoholic C57/blk Mice | Increased endorphin levels; reduced alcohol consumption | Potential treatment for addiction |

| Tri-Enzymatic Cascade Reaction | Efficient synthesis from L-phenylalanine | Enhanced production methods |

| Chronic Pain Studies | Mixed results; some positive outcomes but lacking robust evidence | Need for further clinical trials |

Propiedades

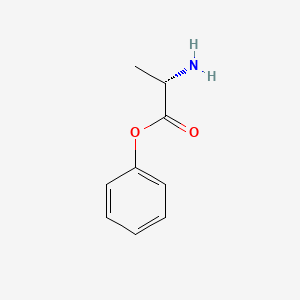

IUPAC Name |

phenyl (2S)-2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRMTRJXSDDOIK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.